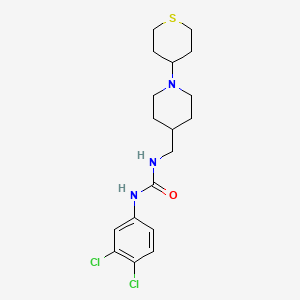
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H25Cl2N3OS and its molecular weight is 402.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(3,4-dichlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C17H22Cl2N2OS
- Molecular Weight: 366.34 g/mol
- CAS Number: Not specified in the search results.
The compound features a dichlorophenyl group and a tetrahydrothiopyran moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies indicate that derivatives of urea compounds exhibit promising anticancer properties. For instance, compounds similar to the target urea have been tested against various cancer cell lines, showing significant cytotoxic effects. In one study, urea derivatives demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting potential for further development as anticancer agents .
The proposed mechanism of action for similar urea compounds includes:
- Inhibition of Enzyme Activity: Urea derivatives may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.
Neuropharmacological Effects
The tetrahydrothiopyran component suggests potential neuropharmacological effects. Compounds with similar structures have been linked to modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply potential applications in treating neurological disorders or mood disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related urea compound against various cancer cell lines. The results showed that the compound significantly inhibited cell growth with an IC50 value of approximately 6.2 μM for colon carcinoma cells .
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast) | 43.4 |
| HCT-116 (Colon) | 6.2 |
Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological effects of tetrahydrothiopyran derivatives. The study indicated that these compounds could enhance dopaminergic activity, which may be beneficial in treating conditions like Parkinson's disease or depression .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3OS/c19-16-2-1-14(11-17(16)20)22-18(24)21-12-13-3-7-23(8-4-13)15-5-9-25-10-6-15/h1-2,11,13,15H,3-10,12H2,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZZENWJLMMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














